molecular formula C17H16O5 B1163843 Tsugafolin CAS No. 66568-97-6

Tsugafolin

Cat. No. B1163843
CAS RN: 66568-97-6
M. Wt: 300.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

However, the search did yield an interesting result related to "Tsugaruite," a lead-arsenic chloro-sulfosalt, which could have been confused with Tsugafolin due to a similar prefix. Tsugaruite's crystal structure and classification were detailed in a study that refined its crystal structure using single-crystal X-ray diffraction data. This study revealed Cl occupying a specific position within the mineral's structure, leading to a redefinition of Tsugaruite with the empirical formula Pb28.26As14.74S49.08Cl1.52 (Biagioni et al., 2020).

Scientific Research Applications

  • Anti-Inflammatory and Anti-Asthmatic Properties : Ganoderma tsugae, which contains Tsugafolin, has demonstrated anti-inflammatory effects in vivo, particularly in bronchoalveolar inflammation, which suggests potential therapeutic applications for allergic asthma (Lin, Chen, Chiang, & Lin, 2006).

  • Anticancer Effects : Extracts of Ganoderma tsugae, including this compound, have been found to inhibit colorectal cancer cell proliferation by causing G(2)/M cell cycle arrest. This indicates a possible therapeutic use of Ganoderma tsugae for treating colorectal cancer (Hsu et al., 2008).

  • Flavor Components : this compound has been identified as a non-volatile flavor component in Ganoderma tsugae, which is used in nutraceuticals and functional foods (Tseng, Lee, Li, & Mau, 2005).

  • Anti-HIV Activity : this compound, found in Vitex leptobotrys, exhibits weak anti-HIV activity, providing a potential lead for developing new anti-HIV agents (Pan et al., 2014).

  • Immunomodulatory and Antitumor Activities : Ganoderma tsugae, which contains this compound, has been evaluated for its immunomodulatory and antitumor activities, showing significant effects in human breast cancer cells and murine lymphocytes (Yue et al., 2006).

  • Inhibition of Angiogenesis in Cancer Cells : Ganoderma tsugae methanol extract, containing this compound, inhibits the expression of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) in epidermoid carcinoma cells, suggesting a role in inhibiting tumor angiogenesis (Hsu et al., 2009).

properties

IUPAC Name

(2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGFEKHSEPSVNO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the structural characteristics of Tsugafolin?

A1: this compound is a flavanone, a class of flavonoids. Its chemical structure consists of a diphenylpropane backbone (C6-C3-C6) with a specific arrangement of functional groups. While the provided research articles do not delve into detailed spectroscopic data for this compound, they do confirm its identity through comparison with existing literature. [, ]

Q2: Where has this compound been found in nature?

A2: The research papers highlight the presence of this compound in two different plant species:

  • Goniothalamus gardneri: This plant, belonging to the Annonaceae family, was found to contain this compound in its aerial parts (leaves and stems). []
  • Vitex leptobotrys: This plant species, also known for its medicinal properties, yielded this compound from its leaves and twigs. []

Q3: What biological activity has been associated with this compound?

A3: One of the research articles describes the evaluation of this compound for anti-HIV activity. While it showed weaker activity compared to other compounds isolated in the study, this compound demonstrated a moderate ability to inhibit HIV-1 replication with an IC50 value of 118 μM. Importantly, it did not exhibit cytotoxicity at the concentration tested (150 μM). [] This finding suggests this compound could be of interest for further research into its potential antiviral properties.

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